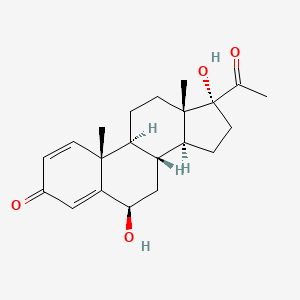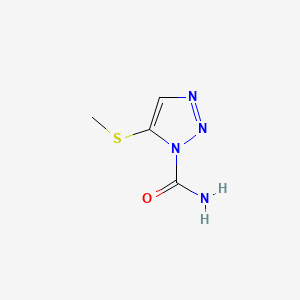
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce the double bonds in the diene structure.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .
科学的研究の応用
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its role in steroid hormone pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research reagents
作用機序
The mechanism of action of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, including the activation or repression of various genes involved in hormone regulation and metabolic processes . The compound’s effects are mediated through its interaction with glucocorticoid receptors, which modulate the expression of target genes .
類似化合物との比較
Similar Compounds
Deltamedrane: (6alpha,11beta)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione.
Dexamethasone phosphate: (11beta,16alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione.
Uniqueness
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 6beta and 17 positions, which imparts distinct biochemical properties and receptor interactions compared to other similar steroid compounds .
特性
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMTNULYFCPPW-SJIZYOMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide](/img/new.no-structure.jpg)





